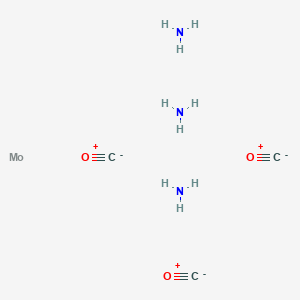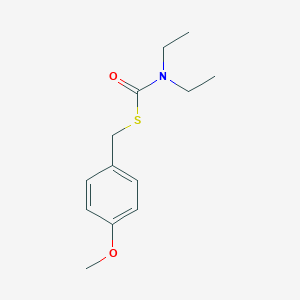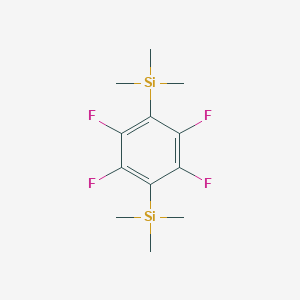
1,4-ビス(トリメチルシリル)テトラフルオロベンゼン
概要
説明
1,4-Bis(trimethylsilyl)tetrafluorobenzene: is an organosilicon compound with the molecular formula C12H18F4Si2 . It is characterized by the presence of two trimethylsilyl groups and four fluorine atoms attached to a benzene ring. This compound is of interest due to its unique chemical and physical properties, which make it useful in various applications, including materials science and synthetic chemistry .
科学的研究の応用
1,4-Bis(trimethylsilyl)tetrafluorobenzene has several scientific research applications, including:
Materials Science: It is used as a precursor for developing silicon carbide coatings using plasma-assisted chemical vapor deposition (CVD) processes.
Quantitative NMR Spectroscopy: The compound serves as a secondary standard in quantitative NMR (qNMR) spectroscopy.
Synthetic Chemistry: It is utilized in the synthesis of various organosilicon compounds, which have applications in materials science and other fields.
準備方法
Synthetic Routes and Reaction Conditions: 1,4-Bis(trimethylsilyl)tetrafluorobenzene can be synthesized through aromatic nucleophilic substitution reactions. One common method involves the reaction of lithium dimesitylphosphide with hexafluorobenzene . Another approach is the reaction of bis(trimethylsilyl)mercury with perfluoro-olefins and -acetylenes under ultraviolet irradiation .
Industrial Production Methods: While specific industrial production methods for 1,4-Bis(trimethylsilyl)tetrafluorobenzene are not widely documented, the synthesis typically involves standard laboratory techniques such as nucleophilic substitution and photochemical reactions. The compound is often produced in small quantities for research purposes .
化学反応の分析
Types of Reactions: 1,4-Bis(trimethylsilyl)tetrafluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific examples are less documented.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as lithium dimesitylphosphide and hexafluorobenzene are commonly used.
Photochemical Reactions: Ultraviolet irradiation is used to facilitate reactions with perfluoro-olefins and -acetylenes.
Major Products: The major products formed from these reactions include various trimethylsilyl-substituted compounds, which can be further utilized in synthetic chemistry .
作用機序
The mechanism of action of 1,4-Bis(trimethylsilyl)tetrafluorobenzene involves its ability to participate in nucleophilic substitution and photochemical reactions. The presence of trimethylsilyl groups and fluorine atoms influences its reactivity and the types of reactions it can undergo. The molecular structure, characterized by bulky trimethylsilyl groups and the influence of fluorine atoms, contributes to its unique chemical properties .
類似化合物との比較
1,4-Bis(trimethylsilyl)benzene: This compound lacks the fluorine atoms present in 1,4-Bis(trimethylsilyl)tetrafluorobenzene, resulting in different chemical properties and reactivity.
2,3,5,6-Tetrafluoro-1,4-bis(trimethylsilyl)benzene: This compound is structurally similar but has different substitution patterns, leading to variations in its chemical behavior.
Uniqueness: 1,4-Bis(trimethylsilyl)tetrafluorobenzene is unique due to the combination of trimethylsilyl groups and fluorine atoms, which impart distinct chemical and physical properties. This combination makes it particularly useful in specific applications such as materials science and synthetic chemistry .
特性
IUPAC Name |
trimethyl-(2,3,5,6-tetrafluoro-4-trimethylsilylphenyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18F4Si2/c1-17(2,3)11-7(13)9(15)12(18(4,5)6)10(16)8(11)14/h1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIGHSQASRZUCPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=C(C(=C(C(=C1F)F)[Si](C)(C)C)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18F4Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50377830 | |
| Record name | 1,4-Bis(trimethylsilyl)tetrafluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50377830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16956-91-5 | |
| Record name | 1,4-Bis(trimethylsilyl)tetrafluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50377830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


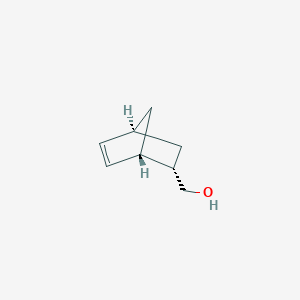
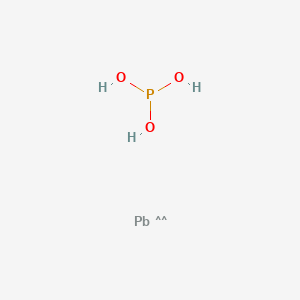
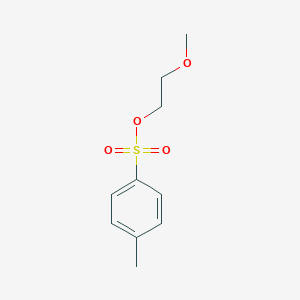
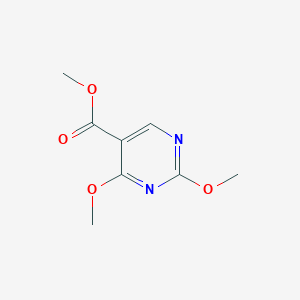
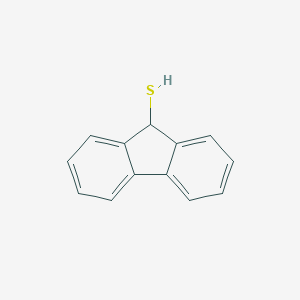
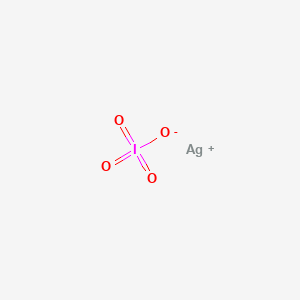
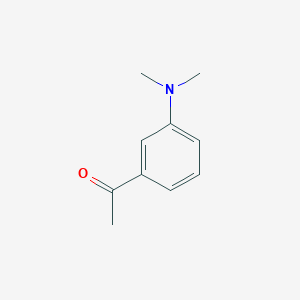
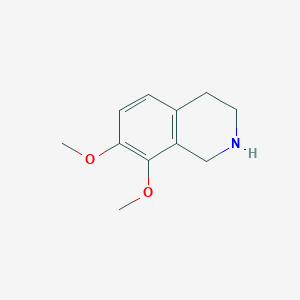
![4-[[4-(Dimethylamino)-m-tolyl]azo]-3-methylpyridine 1-oxide](/img/structure/B97962.png)
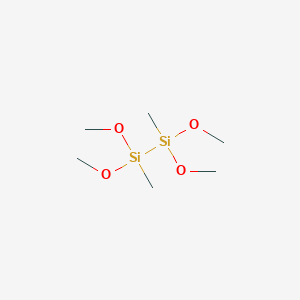
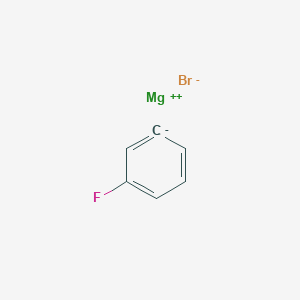
![(2R,3R,4R,5S)-6-[[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]hexane-1,2,3,4,5-pentol](/img/structure/B97967.png)
